molecular formula C10H8N4S B13302999 3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile

3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile

Cat. No.: B13302999
M. Wt: 216.26 g/mol
InChI Key: ONQZKHHFRJMNTK-UHFFFAOYSA-N
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Description

3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile is a chemical compound with the molecular formula C10H8N4S It is a member of the thiadiazole family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 4-chloromethyl-1,2,3-thiadiazole. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the nitrile group or the thiadiazole ring.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. For example, it may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting programmed cell death .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

    1,2,4-Thiadiazole: Exhibits a range of biological activities, including antifungal and anti-inflammatory effects.

    1,2,5-Thiadiazole: Studied for its potential as an antiviral and antibacterial agent.

Uniqueness

3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

3-(thiadiazol-4-ylmethylamino)benzonitrile

InChI

InChI=1S/C10H8N4S/c11-5-8-2-1-3-9(4-8)12-6-10-7-15-14-13-10/h1-4,7,12H,6H2

InChI Key

ONQZKHHFRJMNTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CSN=N2)C#N

Origin of Product

United States

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